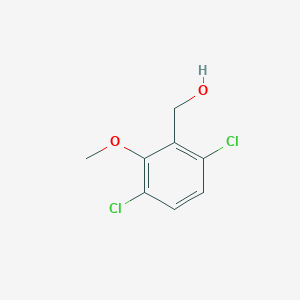

3,6-Dichloro-2-methoxybenzyl alcohol

Description

Historical Context of Related Chemical Structures in Research

The study of chlorinated and methoxylated benzene (B151609) derivatives is not new. Historically, compounds with similar structural motifs have been integral to the development of various fields, including agrochemicals and pharmaceuticals. For instance, the related compound 3,6-dichloro-2-methoxybenzoic acid, known as dicamba (B1670444), is a widely used herbicide. researchgate.netgoogle.comgoogle.com The synthesis and investigation of such molecules have provided a foundational understanding of how halogenation and methoxylation patterns on an aromatic ring influence a molecule's chemical reactivity and biological activity. Research into these related structures has paved the way for the exploration of more complex derivatives like 3,6-dichloro-2-methoxybenzyl alcohol.

Significance of Dichlorinated Benzylic Alcohols in Synthetic Chemistry

Dichlorinated benzylic alcohols are valuable intermediates in organic synthesis. The presence of chlorine atoms on the benzene ring significantly influences the electronic properties of the molecule, while the benzylic alcohol group serves as a versatile handle for a wide array of chemical transformations. researchgate.net Benzylic alcohols can be oxidized to form the corresponding aldehydes and ketones, which are themselves important building blocks in organic chemistry. researchgate.net Furthermore, the hydroxyl group can be converted into other functional groups, and the chlorine atoms can participate in various coupling reactions, allowing for the construction of more complex molecular architectures. organic-chemistry.orgorganic-chemistry.org The specific positioning of the two chlorine atoms and the methoxy (B1213986) group in this compound creates a distinct pattern of reactivity and steric hindrance, making it a subject of interest for chemists exploring regioselective reactions. The development of enantioselective methods for the dichlorination of allylic alcohols highlights the importance of creating chiral chlorinated compounds, which can be crucial in the synthesis of complex natural products and pharmaceuticals. nih.gov

Overview of Research Trajectories for Aryl Ethers and Halogenated Compounds

Research into aryl ethers and halogenated compounds has followed several key trajectories. Aryl ethers are a common feature in many biologically active molecules and functional materials. researchgate.netacs.org The synthesis of these compounds has evolved from classical methods to more sophisticated transition-metal-catalyzed cross-coupling reactions.

Halogenated organic compounds, due to their unique physicochemical properties, have found widespread use in various industrial applications, including as flame retardants and pesticides. mdpi.comnih.gov However, their persistence in the environment has also raised concerns, leading to research focused on their environmental fate and potential health risks. nih.gov In medicinal chemistry, the incorporation of halogen atoms, particularly fluorine and chlorine, into drug candidates is a common strategy to modulate their metabolic stability, binding affinity, and pharmacokinetic properties. nih.gov Recent research trends also include the development of more sustainable and selective halogenation methods.

Current State of Research on this compound

Current research on this compound itself is somewhat limited and appears to be primarily focused on its role as a chemical intermediate. A key application is in the synthesis of esters with potential pesticidal, particularly herbicidal, properties. google.com For example, it can be reacted with an acid chloride to form the corresponding ester. google.com The preparation of this compound can be achieved through the reduction of methyl 3,6-dichloro-2-methoxybenzoate (B1229588) using a reducing agent like lithium aluminum hydride. google.com

Below is a data table summarizing the key properties of this compound:

| Property | Value |

| CAS Number | 4849-12-1 |

| Molecular Formula | C8H8Cl2O2 |

| Molecular Weight | 207.05 g/mol |

The data in this table is compiled from publicly available chemical information databases.

Research Gaps and Unaddressed Challenges in the Field

Despite the foundational knowledge of related compounds, there are several research gaps concerning this compound. A significant portion of the available information is from patents, indicating its utility in specific applications but a lack of broader academic investigation into its fundamental chemical properties and reactivity. google.com

Further research could explore:

Novel Synthetic Applications: Beyond its use in creating herbicidal esters, its potential as a precursor for other functional materials or biologically active compounds remains largely unexplored.

Advanced Catalytic Transformations: The development of novel catalytic methods for the selective functionalization of the C-H or C-Cl bonds of this compound could open new avenues for its use.

Detailed Mechanistic Studies: A deeper understanding of the reaction mechanisms involving this compound, particularly how the interplay of the chloro, methoxy, and alcohol groups influences reaction outcomes, is needed.

Biological Activity Screening: Comprehensive screening of this compound and its derivatives for a wider range of biological activities beyond herbicidal effects could reveal new potential applications.

Addressing these gaps would not only enhance the understanding of this specific compound but also contribute to the broader fields of synthetic chemistry, materials science, and drug discovery.

Properties

IUPAC Name |

(3,6-dichloro-2-methoxyphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O2/c1-12-8-5(4-11)6(9)2-3-7(8)10/h2-3,11H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALPTWNJSENXENZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1CO)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies and Methodological Innovations for 3,6 Dichloro 2 Methoxybenzyl Alcohol and Its Derivatives

Retrosynthetic Analysis of 3,6-Dichloro-2-methoxybenzyl alcohol

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the analysis begins by identifying the key functional groups and bonds that can be disconnected based on known and reliable chemical reactions.

The primary functional group is the benzylic alcohol. A common and effective strategy for the synthesis of primary alcohols is the reduction of a corresponding carbonyl group. This leads to the most logical disconnection, labeled as Disconnection A (C-H bond) in Figure 1. This disconnection points to 3,6-dichloro-2-methoxybenzaldehyde (B6238425) as the immediate precursor. The aldehyde itself can be derived from the corresponding carboxylic acid, 3,6-dichloro-2-methoxybenzoic acid (Dicamba), or its ester, through a functional group interconversion (FGI).

Further analysis involves disconnecting the substituents on the aromatic ring. The methoxy (B1213986) group can be introduced via a Williamson ether synthesis, suggesting a disconnection of the aryl-oxygen bond (Disconnection B ), leading back to 3,6-dichlorosalicylic acid or a related derivative. The chloro groups are typically introduced via electrophilic aromatic substitution on a phenol (B47542) or aniline (B41778) precursor.

An alternative, though less common, approach would involve an organometallic strategy. Disconnection C (C-C bond) suggests the reaction of a 3,6-dichloro-2-methoxyphenyl organometallic species (e.g., a Grignard or organolithium reagent) with a formaldehyde (B43269) equivalent. This route is more convergent but may face challenges with the generation and stability of the required organometallic intermediate.

Figure 1: Retrosynthetic Pathways for this compound

Classical and Modern Synthetic Routes to this compound

The synthesis of this compound is closely linked to the production of its oxidation product, Dicamba (B1670444). Several routes have been established, leveraging both classical and modern synthetic methodologies.

The most direct and widely employed route to this compound is the reduction of its corresponding carbonyl precursors. The primary starting points are 3,6-dichloro-2-methoxybenzaldehyde or 3,6-dichloro-2-methoxybenzoic acid.

A patented process describes the preparation of the target alcohol via the catalytic de-bromination of 2-methoxy-5-bromo-3,6-dichlorobenzyl alcohol. google.com In this multi-step synthesis, the final step involves hydrogenation using a palladium on charcoal (Pd/C) catalyst. google.com While this demonstrates a reductive dehalogenation, the more common approach involves the direct reduction of the carbonyl group.

The synthesis of the precursor aldehyde, 2-methoxy-3,6-dichlorobenzaldehyde, can be achieved through the formylation of 2,5-dichloroanisole. google.com Subsequent reduction of this aldehyde to the target benzyl (B1604629) alcohol can be accomplished using a variety of standard reducing agents.

| Precursor | Reducing Agent | Conditions | Outcome | Reference |

| 2-methoxy-5-bromo-3,6-dichlorobenzyl alcohol | H₂, 5% Pd/C | Methanol (B129727)/Water, 30-45°C | This compound | google.com |

| 3,6-dichloro-2-methoxybenzaldehyde | Sodium Borohydride (NaBH₄) | Methanol/Ethanol, rt | This compound | General Method |

| 3,6-dichloro-2-methoxybenzoic acid | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether/THF, reflux | This compound | General Method |

This table is generated based on established chemical principles and specific examples from the literature.

Organometallic reagents provide powerful tools for C-C bond formation and the synthesis of alcohols. libretexts.org While not the primary industrial route for this specific compound, organometallic strategies are fundamental in modern organic synthesis. organic-chemistry.org

A general approach involves the reaction of an aryl organometallic species with an aldehyde. For the synthesis of substituted benzyl alcohols, this could involve:

Reaction of an Aryl Grignard Reagent with Formaldehyde: A 3,6-dichloro-2-methoxyphenylmagnesium halide could be reacted with formaldehyde. The preparation of this specific Grignard reagent can be challenging due to potential side reactions.

Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling reaction between an aryl halide and potassium acetoxymethyltrifluoroborate can yield benzylic alcohols. organic-chemistry.org

Nickel-Catalyzed Couplings: Nickel complexes have been shown to catalyze the direct cross-coupling of benzyl alcohols with Grignard reagents, demonstrating the reactivity of the C-O bond in these systems. acs.org

These methods offer versatility but often require careful control of reaction conditions and may be more suited for laboratory-scale synthesis of complex analogs rather than bulk production of this compound.

The principles of green chemistry aim to reduce the environmental impact of chemical processes. For the synthesis of benzyl alcohols, this involves developing protocols that use less hazardous reagents, employ catalytic methods, and utilize environmentally benign solvents. acs.org

Catalytic Oxidation/Reduction: The oxidation of benzyl alcohols to aldehydes and the reverse reduction are key transformations. Green methods for oxidation utilize molecular oxygen from the air as the ultimate oxidant, often in conjunction with a photocatalyst like thioxanthenone. rsc.orgrsc.org These principles can be applied in reverse for the reductive step, using catalytic hydrogenation which produces only water as a byproduct.

Eco-Friendly Solvents: Propylene carbonate has been identified as a green and recyclable solvent for reactions involving benzyl alcohols, such as etherification catalyzed by iron salts. acs.orgnih.gov The use of such solvents minimizes the reliance on volatile and often toxic organic solvents.

Atom Economy: Direct catalytic nucleophilic substitution of the hydroxyl group in benzyl alcohols is a highly atom-economical process, as it generates only water as a byproduct. nih.gov

Applying these principles to the synthesis of this compound would favor catalytic hydrogenation of the aldehyde precursor in a recyclable solvent over stoichiometric reductants like LiAlH₄, which generate significant waste.

Stereoselective Synthesis of Chiral Analogs

The introduction of a substituent at the benzylic carbon creates a stereocenter, leading to chiral analogs of this compound. The synthesis of single enantiomers of chiral alcohols is of immense importance, particularly in the pharmaceutical industry. nih.gov

A primary strategy for accessing enantiopure benzylic alcohols is the asymmetric reduction of the corresponding prochiral ketone. Another powerful technique is the Dynamic Kinetic Resolution (DKR) of a racemic secondary alcohol.

Dynamic Kinetic Resolution (DKR): This method combines the enzymatic resolution of a racemic alcohol with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomeric product. mdpi.com

| Method | Catalyst System | Key Features | Reference |

| Asymmetric Hydrogenation | Ruthenium or Iridium complexes with chiral ligands | High enantioselectivity for the reduction of aromatic ketones. | google.com |

| Dynamic Kinetic Resolution (DKR) | Metal catalyst (e.g., Ru, V) + Lipase (B570770) (e.g., Novozym® 435) | Converts a racemate into a single enantiomer of an ester derivative. | mdpi.comencyclopedia.pub |

| Pd/Cu Co-catalyzed Asymmetric Substitution | Pd and Cu catalysts with distinct chiral ligands | Constructs two adjacent stereocenters with high diastereo- and enantioselectivity. | nih.gov |

For instance, the DKR of a racemic secondary alcohol, such as 1-(3,6-dichloro-2-methoxyphenyl)ethanol, could be achieved using a combination of a lipase like Candida antarctica lipase B (CAL-B) for stereoselective acylation and a metal catalyst (e.g., a ruthenium complex) to racemize the unreacted alcohol enantiomer. mdpi.com

Derivatization Strategies for this compound

The hydroxyl group of this compound is a versatile handle for further chemical modification. Derivatization is used to create new molecules with different properties or to facilitate analysis.

Oxidation: As previously mentioned, the most significant derivatization is the oxidation to 3,6-dichloro-2-methoxybenzoic acid (Dicamba), a widely used herbicide. google.comsigmaaldrich.com

Etherification: The alcohol can be converted to an ether through reactions like the Williamson ether synthesis or through acid-catalyzed dehydration. Iron(III) chloride has been used as a catalyst for the eco-friendly self-etherification of benzyl alcohols. acs.orgnih.gov A non-metallic Lewis acid, B(C₆F₅)₃, has been shown to be effective for the cross-etherification of benzylic alcohols with other alcohols under mild conditions. nih.gov

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides) yields the corresponding esters. The herbicide Dicamba is sometimes applied in its ester form. gcms.cz

Conversion to Benzyl Halides: The alcohol can be converted to the corresponding benzyl chloride or bromide, which are reactive intermediates for nucleophilic substitution reactions.

Analytical Derivatization: For analytical purposes, such as gas chromatography-mass spectrometry (GC-MS), derivatization is often employed to increase volatility and improve detection. jfda-online.com For example, the hydroxyl group can be converted to a trimethylsilyl (B98337) (TMS) or a fluoroacyl derivative. jfda-online.com Derivatization with specific reagents that introduce a permanent positive charge can enhance detection by orders of magnitude in mass spectrometry. nih.gov

| Reaction Type | Reagents | Product Type | Significance/Application | Reference |

| Oxidation | Oxidizing Agent (e.g., KMnO₄, NaClO) | Carboxylic Acid (Dicamba) | Herbicide synthesis | google.comgoogle.com |

| Etherification | R-X, Base or R-OH, Acid Catalyst (e.g., B(C₆F₅)₃) | Ether | Synthesis of new chemical entities | nih.gov |

| Esterification | R-COOH, Acid Catalyst or R-COCl | Ester | Agrochemical formulations | gcms.cz |

| Halogenation | SOCl₂, PBr₃ | Benzyl Halide | Reactive synthetic intermediate | researchgate.net |

| Silylation | TMSCl, Base | Silyl Ether | GC-MS analysis | jfda-online.com |

Esterification and Etherification Reactionsorgsyn.orgnih.gov

The hydroxyl group of this compound is a prime site for synthetic modification through esterification and etherification. These reactions are fundamental for creating derivatives with altered physical properties and chemical reactivity.

Esterification:

The direct reaction of this compound with acid chlorides is an effective method for synthesizing its corresponding esters. Research has demonstrated that reacting the alcohol with various substituted phenoxyacetyl chlorides in the presence of a base like pyridine (B92270) in a solvent such as benzene (B151609) leads to the formation of the desired ester. google.com The reaction is typically exothermic and proceeds smoothly, with the precipitation of pyridine hydrochloride serving as a visual indicator of the reaction's progress. google.com Refluxing the mixture ensures the completion of the reaction. google.com

A specific example is the reaction of this compound with 2-methyl-4-chlorophenoxyacetyl chloride. google.com This transformation highlights a standard and scalable laboratory procedure for this class of compounds.

Table 1: Example of Esterification of this compound

| Reactant A | Reactant B | Base | Solvent | Condition | Product |

|---|

Data sourced from patent literature describing specific experimental procedures. google.com

Etherification:

Chemoselective etherification of benzyl alcohols, a class to which this compound belongs, can be achieved using specific reagent systems. One such method involves using 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO) in methanol or ethanol. organic-chemistry.orgresearchgate.net This procedure is notable for its ability to selectively convert benzylic hydroxyls into their methyl or ethyl ethers while leaving other types of hydroxyl groups, such as aliphatic or phenolic, intact. organic-chemistry.orgresearchgate.net The reaction is understood to proceed via a carbocation intermediate, with DMSO acting as a catalyst. organic-chemistry.org However, the efficiency of this method is influenced by the electronic nature of the substituents on the aromatic ring. Benzyl alcohols bearing electron-withdrawing groups, such as the chloro-substituents in this compound, are known to require longer reaction times and may result in lower yields compared to their electron-donating counterparts. organic-chemistry.org

Palladium-catalyzed C–O cross-coupling reactions have also emerged as a powerful tool for forming alkyl aryl ethers. nih.gov While often employed to couple an alcohol with an aryl halide, the underlying principles are relevant for constructing complex ether linkages. These reactions require carefully selected ligands to facilitate the otherwise slow reductive elimination step from the palladium(II) intermediate. nih.gov

Oxidation and Reduction Transformations of the Alcohol Moietyorganic-chemistry.orgresearchgate.netrsc.org

The benzylic alcohol moiety is susceptible to both oxidation and reduction, leading to functionally distinct molecules.

Oxidation:

The oxidation of this compound to its corresponding benzoic acid, 3,6-dichloro-2-methoxybenzoic acid (known as Dicamba), is a key industrial transformation. google.com This process converts the alcohol functional group into a carboxylic acid.

More advanced and selective oxidation methods have been developed for benzyl alcohols in general. An innovative approach, termed "reductive oxidation," utilizes the electrocatalytic reduction of peroxydisulfate (B1198043) (S₂O₈²⁻) to generate the highly oxidizing sulfate (B86663) radical anion (SO₄•⁻). nih.gov This species then efficiently oxidizes the alcohol. A significant finding of this research is that the reaction outcome can be precisely controlled by adjusting the pH. nih.gov Under near-neutral conditions (pH 6.5), the primary product is the corresponding aldehyde (benzaldehyde, in the case of benzyl alcohol). nih.gov In contrast, under basic conditions (pH 12.5), the reaction proceeds to yield the carboxylic acid (benzoic acid). nih.gov This pH-dependent selectivity offers a sophisticated tool for synthetic chemists to target a specific oxidation state.

Table 2: pH-Controlled Reductive Oxidation of Benzyl Alcohol

| pH | Primary Product | Yield |

|---|---|---|

| 6.5 | Benzaldehyde | 79% |

Data demonstrates the principle of pH control in the electrochemical oxidation of benzyl alcohol, a model for this compound. nih.gov

Reduction:

While specific reduction studies on this compound are less commonly detailed, the reduction of the benzyl alcohol group to a methyl group is a standard transformation in organic synthesis, typically achieved through catalytic hydrogenolysis or using strong reducing agents. These methods, however, would also be capable of causing dehalogenation of the aromatic ring.

Halogenation and Dehalogenation Studies on the Aromatic Ringresearchgate.netsigmaaldrich.com

The two chlorine atoms on the aromatic ring of this compound are defining features, but their manipulation through further halogenation or dehalogenation can generate novel structures.

Halogenation:

Further halogenation of the aromatic ring is synthetically challenging due to the existing deactivating chloro- and methoxy- groups. However, general methods for the chemoselective iodination of alcohols have been developed, which could be adapted. For instance, the conversion of benzyl alcohol to benzyl iodide can be achieved using iodine and triphenylphosphine (B44618) in the presence of a base like 2,6-lutidine. researchgate.net The optimization of such reactions often involves screening various solvents, with dichloromethane (B109758) frequently proving to be effective. researchgate.net

Dehalogenation:

Dehalogenation, the removal of one or more chlorine atoms, represents a significant transformation. A patent describing the synthesis of 2-methoxy-3,6-dichloro-benzoic acid mentions a process involving the catalytic de-bromination of a related compound, 2-hydroxy-5-bromo-3,6-dichloro-benzyl alcohol, to illustrate the feasibility of removing a halogen atom from this type of substituted ring system. google.com This suggests that selective de-chlorination of this compound, while challenging, is a plausible synthetic route to other derivatives.

Cross-Coupling Reactions at Aryl Halide Positions

The carbon-chlorine bonds at positions 3 and 6 of the benzene ring are potential sites for carbon-carbon or carbon-heteroatom bond formation via cross-coupling reactions. These reactions are cornerstones of modern organic synthesis for building molecular complexity. rsc.org

Palladium-catalyzed cross-coupling reactions are particularly prominent. rsc.org The general catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov

While aryl chlorides are generally less reactive than the corresponding bromides or iodides, advancements in ligand design have enabled their efficient use in coupling reactions. researchgate.net Studies on analogous di-halogenated systems, such as 3,6-dihalopyridazines, have demonstrated successful cross-coupling with organobismuth reagents. researchgate.net This approach allows for the formation of new C-C bonds at the site of the halogen, and the simple and efficient transformation can tolerate a variety of functional groups. researchgate.net Applying such methodologies to this compound could provide access to a wide array of substituted derivatives.

Optimization of Reaction Conditions and Process Efficiencynih.gov

The efficiency of any synthetic transformation involving this compound is critically dependent on the optimization of reaction conditions.

Solvent and Reagent Stoichiometry: In halogenation reactions, the choice of solvent can be paramount, with dichloromethane being identified as optimal in certain iodination procedures for benzyl alcohols. researchgate.net Similarly, in etherification reactions using TCT and DMSO, achieving optimal yields involves using equimolar amounts of the reagents, with portionwise addition of DMSO shown to improve outcomes and shorten reaction times. organic-chemistry.org

Catalyst and Ligand Choice: For cross-coupling reactions, the selection of the palladium catalyst and, more importantly, the supporting ligand is crucial for success, especially when using less reactive aryl chlorides. nih.govresearchgate.net

Control of Reaction Parameters: The pH of the reaction medium can be a powerful tool for directing the selectivity of a reaction, as seen in the electrochemical oxidation of benzyl alcohols, where a shift from neutral to basic conditions changes the product from an aldehyde to a carboxylic acid. nih.gov

Substrate Reactivity: The inherent reactivity of the substrate must be considered. The electron-withdrawing nature of the two chlorine atoms in this compound can decrease the nucleophilicity of the alcohol and affect reaction rates in processes that proceed through carbocation intermediates, such as certain etherification methods. organic-chemistry.org

Isolation and Purification Techniques for Synthetic Productsgoogle.com

The isolation and purification of this compound and its derivatives from reaction mixtures are essential for obtaining materials of high purity. A variety of standard and advanced laboratory techniques are employed.

Filtration and Washing: In reactions where a solid precipitate is formed, such as the pyridine hydrochloride byproduct in esterifications or the product itself, simple vacuum filtration is a common first step. google.com The filtered solid (the filter cake) is often washed with a suitable solvent, like benzene or xylene, to remove soluble impurities. google.comgoogle.com In some cases, the entire reaction mixture is passed through a plug of an inert filter aid like celite to remove solid byproducts or catalysts. orgsyn.org

Liquid-Liquid Extraction and Phase Separation: For products that are soluble in organic solvents and immiscible with water, purification can be achieved by extraction. A common procedure involves adjusting the pH of the aqueous phase to ensure the desired compound is in its neutral form, leading to its partitioning into the organic layer. For instance, the purification of the related acid, Dicamba, involves separating the molten organic phase from the aqueous phase at an elevated temperature (80 °C) after pH adjustment. google.com The separated organic layer is then washed with water to remove residual mineral acids. google.com

Chromatography: Column chromatography is a powerful technique for separating complex mixtures. Reaction mixtures can be passed through a short column of silica (B1680970) gel, eluting with an appropriate solvent system (e.g., hexane/ethyl acetate), to separate the desired product from starting materials, reagents, and byproducts. sigmaaldrich.com

Drying: After extraction or washing, residual water is typically removed from the organic solution by drying over an anhydrous salt like magnesium sulfate or by drying the final product under reduced pressure at elevated temperatures. google.comgoogle.com

Table 3: Summary of Purification Techniques

| Technique | Application | Example Source |

|---|---|---|

| Filtration & Washing | Isolation of solid products/byproducts | google.comgoogle.com |

| Filtration through Celite | Removal of fine particulates/byproducts | orgsyn.org |

| Phase Separation | Isolation of product after pH adjustment | google.com |

| Column Chromatography | Separation of soluble components | sigmaaldrich.com |

Chemical Reactivity and Mechanistic Investigations of 3,6 Dichloro 2 Methoxybenzyl Alcohol

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The regioselectivity of such reactions on a substituted benzene (B151609) ring is governed by the electronic properties of the existing substituents. In 3,6-dichloro-2-methoxybenzyl alcohol, the aromatic ring possesses four substituents: two chlorine atoms, a methoxy (B1213986) group, and a hydroxymethyl group.

The directing effects of these groups are as follows:

-OCH₃ (Methoxy group): This is a strongly activating group due to its ability to donate electron density to the ring via resonance (+R effect). It is an ortho, para-director.

-CH₂OH (Hydroxymethyl group): This is a weakly activating group and is also an ortho, para-director.

-Cl (Chloro group): Halogens are deactivating due to their inductive electron withdrawal (-I effect) but are ortho, para-directors because of their ability to donate electron density through resonance (+R effect).

In this compound, the positions on the benzene ring are substituted as follows: C1(-CH₂OH), C2(-OCH₃), C3(-Cl), and C6(-Cl). The available positions for an incoming electrophile are C4 and C5. The powerful activating and directing effect of the methoxy group at C2, reinforced by the weaker directing effect of the hydroxymethyl group at C1, would strongly favor substitution at the para position (C5) and the ortho position (C3, already occupied). The directing influence of the chlorine atoms at C3 and C6 would also favor substitution at positions C4 and C5.

Nucleophilic Substitution Reactions at the Benzylic Position

The carbon atom attached to the benzene ring, known as the benzylic position, is particularly reactive toward nucleophilic substitution. chemistrysteps.com This enhanced reactivity stems from the ability of the benzene ring to stabilize intermediates, such as a benzylic carbocation or a developing negative charge in the transition state, through resonance. chemistrysteps.comchemistry.coach

For this compound, a primary benzylic alcohol, direct nucleophilic substitution is unlikely as the hydroxide (B78521) ion (-OH) is a poor leaving group. The reaction must first be initiated by protonating the alcohol with a strong acid, which converts the hydroxyl group into a much better leaving group, water (H₂O). masterorganicchemistry.com

Once protonated, the substitution can proceed via two primary mechanisms:

Sₙ2 Mechanism: As a primary benzylic substrate, it is expected to be susceptible to an Sₙ2 reaction pathway. ucalgary.ca In this concerted mechanism, a nucleophile attacks the benzylic carbon at the same time as the water molecule departs. youtube.com This pathway is favored by strong, non-bulky nucleophiles.

Sₙ1 Mechanism: Alternatively, the departure of the water molecule could lead to the formation of a primary benzylic carbocation. This intermediate is significantly stabilized by resonance, with the positive charge delocalized over the aromatic ring. chemistry.coachyoutube.com The stabilized carbocation can then be attacked by a nucleophile. While primary carbocations are typically unstable, the resonance stabilization afforded by the benzene ring makes the Sₙ1 pathway a viable possibility for benzylic systems. chemistrysteps.com

Therefore, depending on the reaction conditions and the nature of the nucleophile, both Sₙ1 and Sₙ2 pathways are plausible for nucleophilic substitution at the benzylic position of this compound. khanacademy.org

Cleavage Reactions of the Ether Linkage

The methoxy group in this compound consists of an aryl methyl ether linkage. Such ethers are generally stable but can be cleaved under forcing conditions, typically involving strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) at elevated temperatures. masterorganicchemistry.commasterorganicchemistry.com

The cleavage mechanism involves the initial protonation of the ether oxygen by the strong acid, making the attached groups more susceptible to nucleophilic attack by turning the oxygen into a good leaving group. masterorganicchemistry.com For an aryl methyl ether, the reaction proceeds via an Sₙ2 attack by the halide ion (e.g., I⁻) on the less sterically hindered methyl group. This results in the formation of a phenol (B47542) (3,6-dichloro-2-hydroxybenzyl alcohol) and a methyl halide (e.g., methyl iodide). Attack on the sp²-hybridized aromatic carbon does not occur. masterorganicchemistry.com

Alternative reagents have been developed for the cleavage of aromatic methyl ethers under milder conditions, such as boron tribromide (BBr₃) or thiol-based systems like 2-(diethylamino)ethanethiol. organic-chemistry.org Oxidative methods can also be employed for the deprotection of certain substituted benzyl (B1604629) ethers. organic-chemistry.orgresearchgate.net

Oxidative Transformations of the Benzyl Alcohol Moiety

The primary benzylic alcohol functional group is readily susceptible to oxidation. The product of the oxidation depends on the strength and nature of the oxidizing agent used.

Strong Oxidation: Treatment with strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) in an acidic medium, typically oxidizes a primary benzylic alcohol all the way to a carboxylic acid. chemistrysteps.comchemistry.coach In this case, this compound would be converted to 3,6-dichloro-2-methoxybenzoic acid. This particular product is the active ingredient in the widely used herbicide Dicamba (B1670444).

Mild Oxidation: The use of milder or more selective oxidizing agents can afford the corresponding aldehyde, 3,6-dichloro-2-methoxybenzaldehyde (B6238425). Research on similar methoxy-substituted benzyl alcohols has shown that catalytic systems, such as bimetallic gold-palladium (Au-Pd) catalysts, can effectively facilitate the oxidation of the alcohol to the aldehyde under base-free conditions. unimi.it Similarly, photochemical methods using sensitizers have been shown to oxidize 4-methoxybenzyl alcohol to its corresponding aldehyde. nih.gov

The table below summarizes the potential oxidative transformations.

| Starting Material | Oxidizing Agent/Conditions | Major Product | Product Type |

| This compound | KMnO₄ or Na₂Cr₂O₇, H⁺, heat | 3,6-Dichloro-2-methoxybenzoic acid | Carboxylic Acid |

| This compound | Mild/Selective Oxidants (e.g., PCC, PDC, Catalytic methods) | 3,6-Dichloro-2-methoxybenzaldehyde | Aldehyde |

Thermal and Photochemical Degradation Pathways

The stability of this compound is subject to thermal and photochemical stress, leading to degradation.

Thermal Degradation: Studies on analogous compounds suggest a degree of thermal stability. For instance, 2,6-dichlorobenzyl alcohol was found to be stable in brine under simulated reservoir conditions at temperatures up to 150 °C. researchgate.net However, at higher temperatures, pyrolysis would likely occur. Research on the thermal degradation of 2-methoxyethanol (B45455), which also contains ether and alcohol functionalities, indicates that the weakest bonds, and therefore the most likely to break first, are the C-C and C-O bonds. scienceopen.com For this compound, this could involve fission of the bond between the ring and the hydroxymethyl group or cleavage of the methyl-oxygen bond in the ether linkage.

Photochemical Degradation: Exposure to ultraviolet (UV) light can induce photochemical degradation. While direct studies on the alcohol are limited, extensive research on its oxidation product, 3,6-dichloro-2-methoxybenzoic acid (Dicamba), provides significant insight. The photolysis of Dicamba in aqueous solution leads to the substitution of a chlorine atom with a hydroxyl group as a primary degradation pathway. semanticscholar.org The degradation pathways and resulting intermediates are highly dependent on the conditions, such as the presence of photosensitizers like titanium dioxide (TiO₂) or hydrogen peroxide (H₂O₂), which generate highly reactive hydroxyl radicals. researchgate.net The photolytic mechanism in the absence of such sensitizers is reported to be quite different from the radical-mediated pathways. researchgate.net It is plausible that this compound would follow similar photochemical degradation routes, involving the photohydrolysis of a C-Cl bond or oxidation of the alcohol moiety.

Reaction Kinetics and Thermodynamic Analyses

Quantitative data on the reaction kinetics and thermodynamics of this compound are not widely available. However, analysis of closely related compounds can provide valuable estimates.

Reaction Kinetics: Kinetic studies on the photodegradation of the related compound Dicamba have been performed. The photolytic half-life of Dicamba in aqueous solution (pH 7) when irradiated with UVB lamps was found to be 43.3 minutes. researchgate.net The kinetics of electrochemical reactions have been studied for similar molecules; for example, the electrochemical reduction of 2-chloro-6-fluorobenzaldehyde (B137617) to the corresponding benzyl alcohol was found to be a diffusion-controlled process. isroset.org The kinetics of the oxidation of methoxy-substituted benzyl alcohols have been shown to be dependent on the catalyst composition and the substitution pattern on the aromatic ring. unimi.it

The table below presents kinetic data for a closely related compound.

| Compound | Process | Conditions | Measured Parameter | Value |

| 3,6-Dichloro-2-methoxybenzoic acid (Dicamba) | Photolysis | Aqueous solution, pH 7, Rayonet UVB lamps | Half-life (t₁/₂) | 43.3 minutes researchgate.net |

Thermodynamic Analyses: Thermodynamic data, such as enthalpies of formation, are crucial for understanding reaction feasibility. For the thermal degradation of 2-methoxyethanol, density functional theory (DFT) has been used to calculate the bond dissociation energies and enthalpies of formation for the parent molecule and its decomposition products. scienceopen.com Such computational approaches could be applied to this compound to predict the most and least stable bonds and to determine the thermodynamics of various potential reaction pathways, such as oxidation or ether cleavage. Thermodynamically, the most favored degradation pathway for 2-methoxyethanol was found to be the formation of methane (B114726) and glycolaldehyde. scienceopen.com

Intermediates and Transition State Characterization

The characterization of transient species like intermediates and transition states is key to elucidating reaction mechanisms.

Electrophilic Aromatic Substitution: The mechanism proceeds through a high-energy intermediate known as a benzenonium ion, or σ-complex. msu.edu In this intermediate, the electrophile is bonded to a ring carbon, which becomes sp³-hybridized, and the positive charge is delocalized across the remaining sp²-hybridized carbons of the ring through resonance. libretexts.org The stability of this intermediate influences the reaction rate.

Nucleophilic Benzylic Substitution: As discussed, this reaction can proceed through two distinct pathways with different intermediates and transition states. The Sₙ1 mechanism involves a discrete, planar benzylic carbocation intermediate that is stabilized by resonance with the aromatic ring. youtube.com The Sₙ2 mechanism does not involve an intermediate but rather proceeds through a single, high-energy transition state where the nucleophile is partially bonded to the benzylic carbon and the leaving group is partially detached. youtube.com

Radical Reactions: Reactions such as free-radical halogenation at the benzylic position (if a benzylic C-H were present on a substituted carbon) would proceed via a benzylic radical intermediate. youtube.com This radical is also stabilized by resonance with the adjacent aromatic ring.

Degradation Reactions: The photo-induced degradation of the related compound Dicamba has been shown to proceed through different aromatic intermediates depending on the specific photolytic system (e.g., direct UV photolysis vs. TiO₂-mediated photocatalysis). researchgate.net

The study of these transient species, often through computational chemistry and spectroscopic methods, is essential for a complete understanding of the reactivity of this compound.

Computational Chemistry and Theoretical Modeling of 3,6 Dichloro 2 Methoxybenzyl Alcohol

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to determining the three-dimensional structure and conformational preferences of 3,6-Dichloro-2-methoxybenzyl alcohol. Methods such as B3LYP combined with basis sets like 6-311G(d,p) are commonly employed to perform geometry optimization. epstem.netresearchgate.net This process identifies the most stable, low-energy conformation of the molecule by calculating forces on each atom and adjusting their positions until a true energy minimum is reached. researchgate.net

The output of these calculations provides precise data on bond lengths, bond angles, and dihedral angles. For this compound, key parameters would include the orientation of the methoxy (B1213986) and hydroxymethyl groups relative to the dichlorinated benzene (B151609) ring. Understanding the preferred conformation is crucial as the molecule's shape directly influences its physical properties and biological activity. The presence of the methoxy group and chlorine atoms introduces steric and electronic effects that dictate the rotational barriers of the side chains, which can be quantified through these calculations.

Table 1: Representative Geometric Parameters Calculated by DFT Note: This table represents the type of data generated from a DFT calculation for a molecule like this compound. Actual values require a specific computational study.

| Parameter | Description | Typical Output |

| Bond Lengths | The distance between the nuclei of two bonded atoms. | C-C (Aromatic), C-O, C-Cl, O-H |

| Bond Angles | The angle formed between three connected atoms. | C-C-C (Aromatic), C-O-C, Cl-C-C |

| Dihedral Angles | The angle between two planes defined by sets of atoms. | Defines the orientation of the -CH₂OH and -OCH₃ groups. |

| Total Energy | The calculated total energy of the optimized molecule. | Used to compare the stability of different conformations. |

Electronic Structure Analysis (HOMO/LUMO, Charge Distribution)

The electronic properties of this compound are critical for understanding its reactivity. Frontier Molecular Orbital (FMO) theory is a key component of this analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory. The HOMO energy relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). muni.czmdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. muni.cz A large gap suggests high stability and low chemical reactivity, whereas a small gap implies the molecule is more reactive and can be easily polarized. nih.gov

Molecular Electrostatic Potential (MEP) maps are also generated to visualize charge distribution. nih.govtheaic.org These maps use a color scale to show electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions of the molecule. For this compound, negative potential would likely be concentrated around the electronegative oxygen and chlorine atoms, indicating sites susceptible to electrophilic attack. Positive potential would be found near the hydrogen atoms, particularly the hydroxyl proton. nih.gov

Table 2: Key Electronic Properties from Quantum Chemical Calculations Note: This table shows typical electronic parameters that would be calculated for this compound.

| Parameter | Symbol | Description | Significance for Reactivity |

| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital. | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital. | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. muni.cz |

| Dipole Moment | µ | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |

| Electronegativity | χ | The ability of the molecule to attract electrons. | Indicates the tendency to accept charge. researchgate.net |

| Chemical Hardness | η | A measure of resistance to change in electron distribution. | Soft molecules are more reactive. researchgate.netnih.gov |

Spectroscopic Property Predictions for Advanced Structural Studies

Theoretical calculations are invaluable for predicting and interpreting spectroscopic data. By calculating vibrational frequencies using DFT, a theoretical infrared (IR) spectrum can be generated. theaic.org This computed spectrum can be compared with experimental FT-IR data to assign specific absorption bands to molecular vibrations, such as C-Cl stretches, O-H bending, and C-O stretching, aiding in the structural confirmation of the molecule. theaic.orgnih.gov

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like Gauge-Independent Atomic Orbital (GIAO). researchgate.net Comparing theoretical and experimental NMR spectra helps in the precise assignment of signals to each proton and carbon atom in the molecule, which can be complex due to the substituted aromatic ring. mdpi.com Theoretical predictions of UV-Visible spectra, calculated using Time-Dependent DFT (TD-DFT), can explain electronic transitions and correlate them with the molecule's photophysical properties. mdpi.com

Molecular Dynamics Simulations for Conformational Landscapes

While quantum calculations identify static, low-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of this compound. tanaffosjournal.ir MD simulations model the movement of atoms over time by solving Newton's equations of motion. This approach allows for the exploration of the molecule's conformational landscape, revealing the different shapes it can adopt at a given temperature and in a specific environment (e.g., in a solvent). tanaffosjournal.ir Such simulations can identify dominant conformations, the energy barriers between them, and the flexibility of different parts of the molecule, such as the rotation of the benzyl (B1604629) and methoxy groups.

Theoretical Studies of Reaction Mechanisms and Energetics

Computational chemistry can be used to investigate the potential chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and products. researchgate.net This allows for the calculation of activation energies and reaction enthalpies, providing a detailed understanding of the reaction mechanism and kinetics. mdpi.com For example, theoretical studies could model the molecule's synthesis, its metabolic degradation pathways, or its reactions with other chemical species, offering insights that are difficult to obtain experimentally.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational technique used to build models that correlate the chemical structure of a series of compounds with their biological activity or a physical property. psu.edumdpi.com To develop a QSAR model relevant to this compound, a dataset of structurally similar compounds with known activities (e.g., herbicidal or antifungal activity) would be required.

Molecular descriptors—numerical values that encode different aspects of the molecule's structure (e.g., topological, electronic, or steric)—are calculated for each compound. mdpi.com Statistical methods are then used to create an equation that links these descriptors to the observed activity. psu.edu Such a model could then be used to predict the activity of this compound and guide the design of new, more potent analogues.

Table 3: Examples of Molecular Descriptors Used in QSAR Studies

| Descriptor Class | Example Descriptor | Information Encoded |

| Electronic | Dipole Moment, HOMO/LUMO energies | Electron distribution and reactivity. |

| Steric | Molecular Volume, Surface Area | Size and shape of the molecule. |

| Topological | Connectivity Indices | Atom connectivity and branching. |

| Lipophilicity | LogP | Hydrophobicity, affects membrane permeability. |

Molecular Docking and Interaction Studies

Molecular docking is a computational method used to predict how a small molecule (ligand), such as this compound, binds to the active site of a macromolecular target, typically a protein. mdpi.comugm.ac.id This technique is crucial in drug discovery and for understanding potential mechanisms of action. nih.gov

The process involves placing the 3D structure of the ligand into the binding pocket of the protein and using a scoring function to evaluate the best binding poses based on factors like electrostatic and van der Waals interactions. nih.gov The results provide a binding energy value, which estimates the affinity of the ligand for the protein, and details of key interactions, such as hydrogen bonds and hydrophobic contacts with specific amino acid residues. nih.govnsbmb.org.ng This information can suggest a potential biological target for this compound and explain its activity at a molecular level.

Investigation of Biological Interactions and Biochemical Pathways Involving 3,6 Dichloro 2 Methoxybenzyl Alcohol Excluding Clinical Human Trial Data, Dosage, and Safety/adverse Effect Profiles

Evaluation of Biochemical Target Engagement (e.g., enzyme inhibition, receptor binding)

Scientific literature available does not provide specific studies on the direct biochemical target engagement of 3,6-dichloro-2-methoxybenzyl alcohol in terms of enzyme inhibition or receptor binding. General principles of how similar chemical structures, such as benzyl (B1604629) alcohols and chlorinated aromatic compounds, interact with biological systems can be considered, but direct experimental evidence for this specific compound is not presently documented in public databases.

No specific in vitro enzyme assays for this compound are described in the reviewed scientific literature. While assays for alcohol dehydrogenase and other enzymes that metabolize alcohols and aromatic compounds are well-established, their application to this particular dichlorinated methoxybenzyl alcohol has not been reported. organic-chemistry.org

There are no available receptor binding studies for this compound in non-human systems within the public scientific domain. Research on related molecules has explored interactions with various receptors, but these findings cannot be directly extrapolated to this compound without specific experimental validation. nih.govnih.gov

Cellular Uptake and Intracellular Distribution Studies (in non-human cell lines)

Specific studies detailing the cellular uptake and intracellular distribution of this compound in non-human cell lines have not been identified in the available scientific literature. The lipophilic nature of chlorinated aromatic compounds suggests potential for passive diffusion across cell membranes, but dedicated studies for this compound are absent. nih.gov

Metabolism and Biotransformation Pathways (in non-human organisms)

While direct metabolic studies on this compound are limited, research on structurally similar compounds, particularly the fungal metabolite 3,5-dichloro-p-anisyl alcohol, provides a strong predictive model for its biotransformation in anaerobic microbial environments. nih.gov

Based on the anaerobic biotransformation of 3,5-dichloro-p-anisyl alcohol by methanogenic sludge, the metabolism of this compound is anticipated to proceed through a series of analogous reactions. nih.gov The initial and key step is likely the demethylation of the methoxy (B1213986) group.

The proposed metabolic pathway, based on analogy, involves:

Demethylation: The primary metabolic event is the cleavage of the O-methyl group from the methoxy moiety, yielding a di-chlorinated hydroxybenzyl alcohol intermediate. In the case of the analogue, this step was quantitative. nih.gov

Oxidation: The resulting benzyl alcohol group is then oxidized to the corresponding carboxylic acid, forming a di-chlorinated hydroxybenzoic acid. nih.gov

Further Transformation: This intermediate can then undergo further biotransformation. In studies with the analogous 3,5-dichloro-4-hydroxybenzoic acid, decarboxylation was observed, leading to the formation of a dichlorophenol. nih.gov

Dimerization: An abiotic pathway has also been observed for the intermediate 3,5-dichloro-4-hydroxybenzyl alcohol, leading to the formation of a dimer, bis(3,5-dichloro-4-hydroxyphenyl)methane. This suggests that a similar dimerization could potentially occur for the corresponding metabolite of this compound. nih.gov

Table 1: Predicted Metabolites of this compound based on Analogous Compound Biotransformation

| Precursor Compound | Predicted Metabolite | Transformation Step |

| This compound | 3,6-Dichloro-2-hydroxybenzyl alcohol | Demethylation |

| 3,6-Dichloro-2-hydroxybenzyl alcohol | 3,6-Dichloro-2-hydroxybenzoic acid | Oxidation |

| 3,6-Dichloro-2-hydroxybenzoic acid | Dichlorophenol isomer | Decarboxylation |

| 3,6-Dichloro-2-hydroxybenzyl alcohol | Bis(3,6-dichloro-2-hydroxyphenyl)methane | Dimerization (Abiotic) |

The biotransformation of methoxylated aromatic compounds in anaerobic microorganisms is facilitated by specific enzyme systems. The crucial O-demethylation step is catalyzed by O-demethylases. wikipedia.orgresearchgate.net In anaerobic bacteria, these are often complex, multi-component enzyme systems. For instance, in Desulfitobacterium hafniense, a four-component enzyme system is responsible for cleaving phenyl methyl ethers. wikipedia.org These systems typically involve:

Methyltransferases: These enzymes catalyze the transfer of the methyl group from the aromatic compound to a corrinoid protein. wikipedia.orgacs.org

Corrinoid Protein: This protein acts as an intermediate carrier of the methyl group. wikipedia.org

Activating Enzyme: This component is necessary to maintain the corrinoid protein in a reduced, active state. wikipedia.org

The enzymes involved in the subsequent oxidation of the benzyl alcohol to a carboxylic acid are likely alcohol dehydrogenases and aldehyde dehydrogenases, which are common in microbial metabolic pathways. nih.govnih.gov The degradation of the herbicide Dicamba (B1670444) (2-methoxy-3,6-dichlorobenzoic acid), which is structurally related to a potential metabolite, is known to be catalyzed by a three-component enzyme system in Pseudomonas maltophilia, consisting of an oxygenase, a ferredoxin, and a reductase. This provides further insight into the types of enzymes capable of acting on such chlorinated and methoxylated aromatic structures.

Mechanism of Action Studies at the Molecular and Cellular Level (in non-human models)

The precise molecular mechanism of action for this compound is not extensively detailed in the available scientific literature. However, insights can be drawn from studies on its parent compound, benzyl alcohol, and its corresponding carboxylic acid, dicamba (3,6-dichloro-2-methoxybenzoic acid).

Benzyl alcohol has been shown to act at the cellular membrane level. In studies using intact renal epithelial cells (MDCK cells), it was observed to increase membrane fluidity in a dose-dependent manner. nih.gov This alteration of the lipid bilayer is a key aspect of its function as a neutral local anesthetic. Furthermore, benzyl alcohol was found to modulate the synthesis of cyclic AMP (cAMP), a critical second messenger in cellular signaling. nih.gov At lower concentrations (10 mM), it enhanced the effects of certain ligands like prostaglandin (B15479496) E2 and glucagon, while at higher concentrations (40 mM), it inhibited stimulated cAMP synthesis. nih.gov

The corresponding carboxylic acid, dicamba, is a well-documented herbicide whose mechanism is understood. wikipedia.org Dicamba functions as a synthetic auxin, mimicking the natural plant hormone. wssa.net At low concentrations, it stimulates enzymes like RNA polymerase, leading to an abnormal increase in RNA, DNA, and protein synthesis. This results in uncontrolled cell division and growth, ultimately destroying the plant's vascular tissues. wssa.net At high concentrations, it inhibits growth and cell division. wssa.net The herbicidal activity of dicamba is initiated by the O-demethylation of the compound to 3,6-dichlorosalicylic acid (3,6-DCSA), a transformation carried out by soil bacteria such as Pseudomonas maltophilia. wikipedia.org This metabolite lacks herbicidal activity. wikipedia.org Given that this compound shares the same substituted benzene (B151609) ring, it is plausible that its mode of action in plant systems could involve similar auxin-like pathways after oxidation to the corresponding benzoic acid.

Structure-Biological Activity Relationships of Derivatives (focus on in vitro or non-human in vivo models)

Specific structure-activity relationship (SAR) studies focusing on derivatives of this compound are not prominently featured in the reviewed literature. However, SAR studies on structurally related substituted benzyl alcohol and benzamide (B126) derivatives provide valuable insights into how molecular modifications can influence biological activity.

In one study, derivatives of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide were synthesized and evaluated as inhibitors of the 12-lipoxygenase (12-LOX) enzyme. nih.gov This research highlights the importance of the substituted benzylamine (B48309) scaffold for achieving potent and selective enzyme inhibition. nih.gov

Another study investigated 2-phenoxybenzamide (B1622244) derivatives for antiplasmodial activity against Plasmodium falciparum. mdpi.com The findings revealed that the substitution pattern on the anilino part of the structure, as well as the size of the substituents, significantly impacted both antiplasmodial activity and cytotoxicity. mdpi.com For instance, replacing a 4-fluorophenoxy substituent with a 4-phenoxy or 4-acetamidophenoxy group markedly decreased activity. mdpi.com Furthermore, bulky, non-polar substituents on a terminal piperazinyl nitrogen appeared to be beneficial for high antiplasmodial efficacy. mdpi.com

Research on benzyl alcohol derivatives has also demonstrated their potential as antibacterial agents. A study synthesizing various benzyl acetate (B1210297) derivatives from their corresponding alcohols showed that their antibacterial activity was concentration-dependent and generally more potent against Gram-negative Pseudomonas aeruginosa than Gram-positive Staphylococcus aureus. semanticscholar.org This suggests that the nature of the substituents on the benzyl ring and the esterification of the alcohol group are critical determinants of antibacterial spectrum and efficacy.

These examples from related compound classes underscore the principle that substitutions on the phenyl ring (such as chloro and methoxy groups) and modifications to the benzylic alcohol group are key factors in modulating biological activity, whether it be enzyme inhibition, antiplasmodial action, or antibacterial effects.

Comparative Studies with Related Bioactive Compounds

The biological activities of this compound can be contextualized by comparing it with structurally similar compounds, such as other chlorinated benzyl alcohols and related methoxylated phenols.

2,4-Dichlorobenzyl alcohol is a well-known related compound used as a mild antiseptic. wikipedia.org It is a common ingredient in throat lozenges due to its ability to kill bacteria and some viruses associated with mouth and throat infections. wikipedia.org Studies have demonstrated its broad-spectrum bactericidal activity against seven bacterial species commonly implicated in pharyngitis, including Streptococcus pyogenes, Haemophilus influenzae, and Staphylococcus aureus. dovepress.com An in vitro test showed that a lozenge containing 2,4-dichlorobenzyl alcohol and amylmetacresol (B1666032) achieved a greater than 99.9% reduction in colony-forming units (CFUs) for all tested species within 10 minutes. dovepress.com This potent antimicrobial profile highlights the role of the dichlorinated benzyl alcohol structure in exerting antiseptic effects.

Dicamba (3,6-dichloro-2-methoxybenzoic acid) , the corresponding carboxylic acid of the title compound, is a selective systemic herbicide. wikipedia.org Its primary function is to control broadleaf weeds in agriculture and turf. wikipedia.orgresearchgate.net The structural difference—a carboxylic acid group instead of an alcohol group—is responsible for its specific mechanism as a synthetic auxin mimic in plants. wssa.net This comparison illustrates how a minor modification of a functional group can dramatically shift the primary biological application from a potential antimicrobial or general biocidal agent to a highly specific herbicide.

3,5-Dihydroxy-4-methoxybenzyl alcohol (DHMBA) , another related compound, is recognized for its potent antioxidant properties. nih.gov Isolated from the Pacific oyster, DHMBA has been shown to protect against oxidative stress. nih.gov In studies using aged mice, administration of DHMBA improved working memory and reduced anxiety-like behaviors by inhibiting neuronal loss. nih.gov Its mechanism involves interacting with the Keap1 protein, which in turn upregulates the Nrf2 antioxidant response pathway. nih.gov This comparison shows that the arrangement and type of substituents (hydroxyl vs. chloro groups) on the benzyl alcohol framework are critical in defining the compound's biological role, shifting it from a potential biocide to a protective antioxidant.

Investigation of Effects on Specific Biological Systems (e.g., microbial, plant, insect, excluding human physiological effects or disease states)

The biological effects of this compound and its close relatives have been investigated in microbial, plant, and insect systems.

While specific studies on the antimicrobial activity of this compound are limited, the activities of related chlorinated and non-chlorinated benzyl alcohols are well-documented. Benzyl alcohol and its derivatives are known to possess antibacterial and antifungal properties and are used as preservatives. researchgate.netnih.gov They are generally effective against Gram-positive bacteria and fungi. researchgate.net The mechanism is thought to involve increasing the fluidity of the cell membrane, leading to a loss of structural stability. nih.gov The related compound, 2,4-dichlorobenzyl alcohol, is a potent bactericidal agent against a wide range of bacteria responsible for throat infections. dovepress.com Based on these findings, it is plausible that this compound also exhibits antimicrobial properties, likely influenced by its specific substitution pattern.

The most significant biological effect observed for the structural framework of this compound is its herbicidal activity in plant systems. Its oxidized form, dicamba, is a widely used herbicide that controls annual and perennial broadleaf weeds. wikipedia.org The herbicidal effect is due to its action as a synthetic plant growth hormone, causing uncontrolled and destructive growth in susceptible plants. wssa.net Given this relationship, this compound itself is expected to be toxic to many plant species, potentially acting as a pro-herbicide that is converted to the active acid form within the plant or soil environment.

Studies on the parent compound, benzyl alcohol, have revealed notable effects on insects. In the wax moth Galleria mellonella, topical application of benzyl alcohol was found to have significant insecticidal activity, particularly against adults. While it did not cause overt morphological changes to internal organs, it did induce changes in the composition of cuticular free fatty acids. nih.gov At the cellular level, in vitro experiments with insect-derived Sf9 cells showed that benzyl alcohol treatment led to morphological changes, with cells becoming spindle-shaped and granular, indicating cellular stress or damage. nih.gov These findings suggest that the benzyl alcohol scaffold can penetrate the insect cuticle and interfere with critical physiological and cellular processes, pointing to a potential role as an insecticide.

Advanced Analytical Methodologies for the Study of 3,6 Dichloro 2 Methoxybenzyl Alcohol Focusing on Techniques for Research, Not Basic Identification or Quantification for Clinical Purposes

Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are fundamental for separating 3,6-Dichloro-2-methoxybenzyl alcohol from a complex matrix, which may include starting materials, by-products, and degradation products.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like substituted benzyl (B1604629) alcohols. helixchrom.com The development of a robust HPLC method is critical for accurately determining the purity of this compound and for analyzing its presence in various mixtures.

Method development for this compound would typically involve a reversed-phase approach, leveraging the compound's aromatic and polar characteristics. A common choice for the stationary phase would be a C8 or C18 column, which separates compounds based on their hydrophobicity. damascusuniversity.edu.sy The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. damascusuniversity.edu.syresearchgate.net The pH of the aqueous phase can be adjusted to optimize the retention and peak shape of the analyte. For instance, a slightly acidic mobile phase, potentially using phosphoric acid or formic acid, can ensure the hydroxyl group is protonated, leading to more consistent interactions with the stationary phase. sielc.com

Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of both polar and non-polar impurities within a reasonable timeframe.

Illustrative HPLC Method Parameters:

| Parameter | Typical Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 220 nm and 280 nm |

Note: This table is illustrative and represents typical starting conditions for method development for a compound of this nature.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While benzyl alcohols can be analyzed directly by GC, derivatization is sometimes employed to improve peak shape and thermal stability. For this compound, its volatility allows for direct GC analysis.

GC applications in a research setting would focus on the identification of volatile impurities that may not be easily detectable by HPLC. This could include residual solvents from synthesis or volatile by-products. Headspace GC, a technique where the vapor above a sample is injected, is particularly useful for analyzing highly volatile impurities.

A typical GC method would utilize a capillary column with a non-polar or mid-polar stationary phase. The temperature of the oven is programmed to ramp up, allowing for the separation of compounds with a wide range of boiling points.

The choice of detector is crucial for obtaining the desired analytical information.

UV-Vis Detector: For HPLC, a Diode Array Detector (DAD) or a variable wavelength UV-Vis detector is commonly used. Substituted benzyl alcohols exhibit UV absorbance due to the benzene (B151609) ring. A DAD allows for the acquisition of the entire UV spectrum for each peak, aiding in peak identification and purity assessment. Detection at multiple wavelengths, for instance at 220 nm for general aromatic compounds and a higher wavelength specific to the chromophore of the target molecule, can enhance selectivity. researchgate.net

Refractive Index (RI) Detector: An RI detector can be used in HPLC when the analyte does not have a significant UV chromophore. However, for a compound like this compound, a UV detector is more suitable due to its higher sensitivity and specificity.

Mass Spectrometry (MS): Coupling chromatography with mass spectrometry (LC-MS or GC-MS) provides the highest level of specificity and sensitivity. MS detection allows for the determination of the molecular weight of the analyte and its fragments, which is invaluable for structural confirmation and impurity identification.

Mass Spectrometry for Structural Elucidation and Impurity Profiling

Mass spectrometry is an indispensable tool for the structural analysis of this compound and the identification of unknown impurities.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This accuracy allows for the determination of the elemental composition of a molecule. For this compound (C₈H₈Cl₂O₂), HRMS can confirm its elemental formula by providing a measured mass that is extremely close to its calculated theoretical mass. This is particularly useful for distinguishing between compounds with the same nominal mass but different elemental compositions. HRMS is a powerful tool for identifying unknown impurities, as the accurate mass measurement can significantly narrow down the possible molecular formulas.

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion), its fragmentation through collision with an inert gas, and the analysis of the resulting fragment ions (product ions). The fragmentation pattern is characteristic of the molecule's structure and can be used for definitive identification.

For this compound, the precursor ion would be its protonated molecule [M+H]⁺ in positive ion mode or deprotonated molecule [M-H]⁻ in negative ion mode. The fragmentation pathways can be predicted based on the structure. Common fragmentation for benzyl alcohols includes the loss of water (H₂O) or the hydroxymethyl group (CH₂OH). The presence of chlorine atoms would result in characteristic isotopic patterns in the mass spectrum, aiding in the identification of chlorine-containing fragments.

Illustrative Fragmentation Data for a Dichlorinated Methoxybenzyl Alcohol Derivative:

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss |

| [M+H]⁺ | [M+H - H₂O]⁺ | H₂O |

| [M+H]⁺ | [M+H - CH₂O]⁺ | CH₂O |

| [M+H]⁺ | [M+H - Cl]⁺ | Cl |

| [M+H]⁺ | [M+H - HCl]⁺ | HCl |

Note: This table is illustrative. The actual fragmentation pattern would need to be determined experimentally.

By analyzing the fragmentation pathways, researchers can confirm the structure of the main compound and elucidate the structures of co-eluting impurities, providing a comprehensive profile of the sample.

Advanced Spectroscopic Techniques for Conformational and Electronic Structure Studies

The spatial arrangement of the substituents on the benzene ring and the rotational freedom of the methoxy (B1213986) and hydroxymethyl groups in this compound give rise to a complex conformational landscape. Advanced spectroscopic techniques are indispensable for elucidating these structural nuances and understanding the molecule's electronic properties.

Two-Dimensional Nuclear Magnetic Resonance (2D-NMR)

While one-dimensional NMR provides fundamental structural information, 2D-NMR techniques are crucial for unambiguous assignment of proton and carbon signals, especially in complex molecules like this compound. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in establishing connectivity between adjacent and long-range protons and carbons.

Vibrational Spectroscopy beyond Basic Identification

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, offers a powerful tool for probing the conformational and electronic structure of molecules. While basic FTIR is used for functional group identification, advanced applications involve detailed analysis of spectral shifts and intensities to understand intramolecular interactions and conformational equilibria.

For this compound, the vibrational modes of the aromatic ring, the C-Cl bonds, the methoxy group, and the benzyl alcohol moiety would provide a rich source of structural information. Aromatic rings typically exhibit characteristic C-H stretching absorptions around 3030 cm⁻¹ and a series of peaks in the 1450 to 1600 cm⁻¹ range. libretexts.orgpressbooks.pub The substitution pattern on the ring influences the positions of weak absorptions in the 1660 to 2000 cm⁻¹ region and strong absorptions from C-H out-of-plane bending between 690 and 900 cm⁻¹. libretexts.org

Theoretical calculations using Density Functional Theory (DFT) are often coupled with experimental vibrational spectra to achieve a complete assignment of the vibrational modes. nih.govnih.govtheaic.org Such studies on related molecules like 2,6-dichlorobenzyl alcohol and 2,6-dichlorotoluene (B125461) have demonstrated the utility of this combined approach in understanding the effects of substitution on the vibrational frequencies. nih.govtheaic.org For instance, in a study of 2,6-dichlorobenzyl alcohol, the C-O stretching mode was assigned at 1167 cm⁻¹ in the Raman spectrum, supported by theoretical calculations. theaic.org The study of 3,5-dimethoxybenzyl alcohol also highlights the use of DFT for detailed vibrational assignment. researchgate.net

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) for Aromatic Compounds | Notes |

| Aromatic C-H Stretch | 3100-3000 | Can be influenced by electron-withdrawing/donating groups. |

| Aliphatic C-H Stretch | 3000-2850 | From the methoxy and hydroxymethyl groups. |

| C=C Aromatic Stretch | 1600-1450 | Multiple bands are characteristic of the aromatic ring. libretexts.orgpressbooks.pub |

| C-O Stretch | 1260-1000 | For both the ether and alcohol functionalities. |

| C-Cl Stretch | 800-600 | Position can be indicative of the substitution pattern. |

| O-H Stretch | 3600-3200 (broad) | The broadness is due to hydrogen bonding. |

| O-H Bend | 1440-1395 | In-plane bending. |

| C-H Out-of-plane Bend | 900-675 | Highly diagnostic of the aromatic substitution pattern. libretexts.org |

Crystallography and Solid-State Characterization

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. To date, a specific crystal structure for this compound has not been reported in publicly available databases.

However, the crystallographic analysis of structurally similar compounds can provide valuable insights into the expected solid-state conformation and packing of this compound. For example, the crystal structure of dimethyl-3,6-dichloro-2,5-dihydroxyterephthalate reveals how the torsional angle between the ester group and the aromatic ring is a key structural feature. nih.gov Another related structure, that of nih.govscielo.brdioxole-N′-(3,5-dichloro-2-hydroxybenzylidene) benzohydrazide, also provides information on the conformation of a dichlorinated aromatic system in the solid state. researchgate.net